Glycyl-L-valyl-L-seryl-L-threonylglycine
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Overview
Description
Glycyl-L-valyl-L-seryl-L-threonylglycine is a pentapeptide composed of the amino acids glycine, valine, serine, and threonine. Peptides like this compound are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-valyl-L-seryl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines streamline the process, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-valyl-L-seryl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine and threonine can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Various reagents, depending on the desired substitution, such as alkyl halides for alkylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine or threonine residues can yield corresponding aldehydes or ketones.
Scientific Research Applications
Glycyl-L-valyl-L-seryl-L-threonylglycine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Glycyl-L-valyl-L-seryl-L-threonylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine: Another hexapeptide with similar structural features.
Glycyl-L-valyl-L-seryl-L-threonyl-L-proline: A pentapeptide with a similar sequence but different terminal amino acid.
Uniqueness
Glycyl-L-valyl-L-seryl-L-threonylglycine is unique due to its specific sequence and the presence of both serine and threonine, which provide distinct functional groups for chemical reactions and biological interactions.
Properties
CAS No. |
819802-80-7 |
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Molecular Formula |
C16H29N5O8 |
Molecular Weight |
419.43 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H29N5O8/c1-7(2)12(20-10(24)4-17)16(29)19-9(6-22)14(27)21-13(8(3)23)15(28)18-5-11(25)26/h7-9,12-13,22-23H,4-6,17H2,1-3H3,(H,18,28)(H,19,29)(H,20,24)(H,21,27)(H,25,26)/t8-,9+,12+,13+/m1/s1 |
InChI Key |
CRLZSQQROYVTFX-PSJXJDHFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CN)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)CN |
Origin of Product |
United States |
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